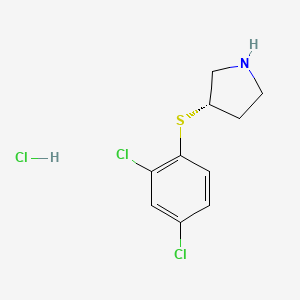

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-(2,4-dichlorophenyl)sulfanylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NS.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSUKINOGNBYGZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1SC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2,4-dichlorophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For example, certain thiazole-integrated pyrrolidin-2-one analogues have shown significant activity against human glioblastoma and melanoma cells, suggesting that (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride may also possess similar effects due to structural similarities .

-

Neuropharmacological Effects :

- The compound has been explored for its potential as a multitarget inhibitor in treating neurodegenerative diseases such as Alzheimer's disease. Studies on related compounds have demonstrated their ability to inhibit cholinesterases and monoamine oxidases, which are critical in managing cholinergic deficits .

- Anti-inflammatory Properties :

Synthesis and Mechanism of Action

The synthesis of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride typically involves multi-step processes that require careful control to achieve high purity and yield. The interactions of this compound with biological macromolecules have been studied using various techniques such as molecular docking and bioassays, which help elucidate its pharmacological profile .

Case Studies

Several case studies illustrate the potential applications of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride:

- Anticancer Research : A study demonstrated that pyrrolidine derivatives exhibited cytotoxic effects on cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest.

- Neuropharmacology : Another research effort focused on the compound's ability to inhibit acetylcholinesterase activity, suggesting its potential role in the treatment of Alzheimer's disease by enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride with analogs identified in available literature:

Key Observations :

Substituent Position : The target compound’s 2,4-dichloro substitution differs from analogs like 3-(2,3-dichlorophenyl)pyrrolidine (2,3-Cl), which may alter steric and electronic interactions with biological targets .

Thioether vs.

Enantiomerism : The S-configuration may confer distinct binding affinity compared to racemic mixtures or R-enantiomers (e.g., 1335583-18-0) .

Molecular Weight : The target compound’s higher molecular weight (~284 g/mol) compared to 2-chlorophenyl analogs (~181 g/mol) reflects the added chlorine atoms and sulfur.

Pharmacological Implications

Thioether Functional Group

The thioether linkage in the target compound is a critical differentiator. Sulfur’s electronegativity and larger atomic radius compared to oxygen may:

- Increase metabolic stability by resisting hydrolysis.

- Enhance affinity for hydrophobic binding pockets in enzymes or receptors (e.g., cytochrome P450 or ion channels) .

Chlorine Substitution Patterns

- 2,4-Dichloro vs. 2,3-Dichloro : The 2,4-dichlorophenyl group is prevalent in antifungal agents (e.g., miconazole), where Cl atoms contribute to π-π stacking and van der Waals interactions. The 2,3-dichloro analog may exhibit reduced activity due to altered spatial orientation .

Enantiomeric Specificity

The S-enantiomer’s stereochemistry may optimize interactions with chiral binding sites, as seen in drugs like eslicarbazepine (S-enantiomer of oxcarbazepine), which exhibits superior efficacy .

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to free-base analogs, aiding bioavailability.

Biological Activity

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a dichlorophenyl thioether group , which contribute to its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 284.63 g/mol .

Biological Activities

Research has indicated several pharmacological effects associated with (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride. These include:

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains.

- Antitumor Effects : Studies have indicated potential cytotoxic effects against cancer cell lines, suggesting its use in oncology.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is often assessed through various bioassays that measure its effects on living cells. Key mechanisms include:

- Interaction with Biological Macromolecules : The compound's thioether group may facilitate interactions with proteins and enzymes, influencing cellular pathways.

- Cell Cycle Inhibition : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents.

-

Antimicrobial Evaluation :

- In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Comparative Analysis

The following table summarizes the biological activities of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride compared to structurally similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride | Antimicrobial, Antitumor | Significant cytotoxicity in cancer cells |

| 1-(2,4-Dichlorophenyl)ethanone | Intermediate in synthesis | Used in organic synthesis |

| 2-(2,4-Dichlorophenyl)thiazolidine | Anti-inflammatory | Exhibits notable anti-inflammatory properties |

| 3-(2,4-Dichlorophenyl)propanoic acid | Analgesic | Known for pain relief |

Q & A

Q. What are the recommended synthetic routes for (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution between (S)-pyrrolidine and 2,4-dichlorothiophenol. Key steps include:

Base-Mediated Reaction : Use a base (e.g., NaOH) to deprotonate the thiol group of 2,4-dichlorothiophenol, enhancing nucleophilicity.

Coupling : React the thiophenoxide with (S)-pyrrolidine under anhydrous conditions to form the thioether bond.

Salt Formation : Treat the product with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Note : Control reaction temperature (0–25°C) to minimize racemization and side reactions.

Q. How is the stereochemical configuration confirmed for this chiral compound?

Methodological Answer: Stereochemical integrity is validated using:

- Chiral HPLC : Compare retention times with racemic mixtures or enantiopure standards .

- X-ray Crystallography : Resolve the absolute configuration by analyzing crystal lattice interactions .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (S)-configured analogs .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Short-Term : Store at –20°C in airtight, desiccated containers to prevent hydrolysis.

- Long-Term : Use –80°C under inert gas (argon/nitrogen) for >6-month stability.

- Solubility Enhancement : Pre-warm to 37°C and sonicate in DMSO or PBS (pH 7.4) for biological assays .

Advanced Research Questions

Q. How does the thioether linkage influence biological activity compared to oxygen/sulfonyl analogs?

Methodological Answer: The thioether group (–S–) impacts reactivity and target binding:

- Electron Density : The sulfur atom’s lower electronegativity increases nucleophilicity, enhancing covalent interactions with cysteine residues in enzymes (e.g., kinases) .

- Lipophilicity : Thioethers improve membrane permeability compared to oxygen analogs (logP increased by ~0.5–1.0 units), as seen in SAR studies of pyrrolidine derivatives .

- Oxidative Stability : Unlike sulfoxides, thioethers resist oxidation under physiological conditions, prolonging in vivo half-life .

Q. How can racemization be minimized during synthesis or storage?

Methodological Answer:

- Synthesis : Use aprotic solvents (e.g., THF) and low temperatures (0–10°C) to reduce base-catalyzed epimerization .

- Storage : Avoid acidic/basic conditions and UV light. Lyophilization in amber vials under inert atmosphere prevents degradation .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC at each step; ee ≥98% is acceptable for pharmacological studies .

Q. How to design assays for studying interactions with voltage-gated ion channels?

Methodological Answer:

- Electrophysiology (Patch-Clamp) : Measure compound effects on ion currents in HEK293 cells expressing recombinant channels (e.g., NaV1.7). Use EC50/IC50 values to quantify potency .

- Fluorescence-Based Binding : Employ FRET probes (e.g., TMRM) to monitor conformational changes in channel proteins upon ligand binding .

- Computational Docking : Predict binding modes using homology models of ion channels (e.g., CaV2.2) and molecular dynamics simulations .

Q. How to resolve contradictory bioactivity data across cell lines?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Off-Target Screening : Test against related receptors/enzymes (e.g., GPCR panels) to identify selectivity issues.

- Metabolic Stability : Assess CYP450-mediated degradation in microsomal assays; low stability may explain variable in vitro/in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.